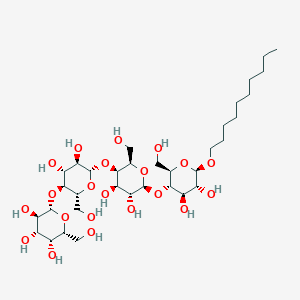

Lac beta(1-4)Lac-beta-C10

Description

Contextualization within Glycolipid Chemistry and Glycobiology

Glycolipids are a class of compounds that contain one or more monosaccharide residues linked by a glycosidic bond to a hydrophobic lipid moiety. qmul.ac.ukresearchgate.net These molecules are essential components of cell membranes and are fundamental to a wide array of biological processes. researchgate.netsigmaaldrich.com Glycolipids are amphiphilic, possessing a hydrophilic carbohydrate head and a hydrophobic lipid tail, which allows them to embed within the cell membrane and present their carbohydrate structures to the extracellular environment. researchgate.net

Lac beta(1-4)Lac-beta-C10 fits squarely within the domain of glycolipid chemistry as a synthetic analogue of natural glycolipids. It consists of a carbohydrate headgroup derived from lactose (B1674315) and a simple, ten-carbon lipid tail (a decyl group). nih.govtcichemicals.com This structure mimics the basic architecture of natural glycosphingolipids, where a complex oligosaccharide is attached to a ceramide lipid. By replacing the heterogeneous ceramide moiety with a defined decyl chain, researchers can investigate the specific interactions of the carbohydrate portion with greater clarity.

In the broader field of glycobiology, which studies the structure and function of carbohydrates (also known as glycans), molecules like this compound are invaluable tools. nih.govacs.org Cell-surface glycans are critical for mediating cell-to-cell communication, adhesion, and interactions with pathogens. sigmaaldrich.comnih.gov Synthetic glycolipids are used to probe the specificity of enzymes that synthesize and modify glycans, such as glycosyltransferases, and to study glycan-binding proteins called lectins, which translate carbohydrate structures into biological signals. acs.orgnih.gov For instance, the β-1,4 linkage present in the compound is a common structural motif recognized by specific enzymes and proteins in biological systems. nih.gov

Rationale for Academic Investigation of this compound

The academic pursuit of this compound is driven by its utility as a precise tool for dissecting complex biological systems. Its well-defined chemical structure provides a clear basis for interpreting experimental results, a significant advantage over using complex mixtures of glycolipids isolated from natural sources.

Key research applications and the rationale for investigation include:

Enzyme Substrate Specificity: The compound is used to determine the acceptor specificity of glycosyltransferases, the enzymes responsible for building complex oligosaccharide chains. nih.gov For example, studies on sialyltransferases, which add sialic acid to glycans, can utilize defined glycolipid acceptors like this compound to understand how these enzymes recognize their substrates to form biologically important structures. nih.gov

Probing Lectin Binding: As a molecule presenting a specific tetrasaccharide, it can be used in binding assays to characterize the carbohydrate-binding preferences of lectins. This is crucial for understanding the roles of lectins in cellular adhesion and immune responses. acs.org

Analytical Standards: In analytical chemistry, particularly in techniques like high-performance liquid chromatography (HPLC), this compound can be used as a reference standard for the identification and quantification of related glycolipids. chemimpex.comvwr.comlabproinc.com

Biotechnology and Drug Delivery Research: The unique structural features of this compound, including its multiple hydroxyl groups and amphiphilic nature, make it a candidate for investigation in drug formulation. chemimpex.com Researchers explore its potential as a stabilizing agent or as a component of targeted delivery systems. chemimpex.com It also plays a role in the development of other bioactive compounds. chemimpex.com

Classification and Structural Features Relevant to Research Perspectives

This compound is classified as a functional, linker-attached oligosaccharide or a synthetic glycolipid. qmul.ac.uktcichemicals.com From a structural standpoint, it is a tetrasaccharide glycoside. tcichemicals.com Its molecular structure is key to its function in research, offering a combination of a specific carbohydrate epitope with a simple lipid anchor.

Structural Features: The molecule is composed of a hydrophilic tetrasaccharide headgroup glycosidically linked to a hydrophobic ten-carbon alkyl chain (decyl group). nih.govtcichemicals.com The full chemical name is Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside. tcichemicals.com This indicates that a lactose molecule is attached to the 4-position of a decyl lactoside.

The key features relevant to its research applications are:

Amphiphilic Character: The distinct polar (carbohydrate) and non-polar (decyl chain) regions allow it to self-assemble and mimic the behavior of natural glycolipids in aqueous environments or at interfaces.

Defined Carbohydrate Structure: The headgroup is a specific tetrasaccharide, Lactosyl-(beta-1→4)-Lactose. This defined structure provides a precise molecular probe for studying biological recognition events, unlike the microheterogeneity often found in natural glycans.

Simple Lipid Aglycon: The decyl (C10) chain serves as a simple hydrophobic anchor. nih.gov This simplifies the interpretation of binding data by removing the structural complexity and variability of the ceramide lipids found in natural glycosphingolipids. qmul.ac.uk

Specific Glycosidic Linkages: The β(1-4) linkages are critical structural motifs recognized by a variety of carbohydrate-active enzymes and glycan-binding proteins. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C34H62O21 | nih.govscbt.com |

| Molecular Weight | ~806.85 g/mol | nih.govscbt.com |

| CAS Number | 1858224-00-6 | tcichemicals.comlabproinc.comcymitquimica.com |

| Appearance | White to almost white powder or crystal | tcichemicals.comlabproinc.com |

| Purity | >98.0% (HPLC) | tcichemicals.comvwr.com |

| Synonyms | Decyl 4-O-β-D-Lactopyranosyl-β-D-lactopyranoside | tcichemicals.com |

Table 2: Structural Breakdown of this compound This table details the constituent parts of the molecule that are relevant to its function in research.

| Molecular Component | Description | Significance in Research |

| Carbohydrate Headgroup | A tetrasaccharide composed of two lactose units: Lactosyl(β1→4)Lactose. | Presents a specific carbohydrate structure for recognition by enzymes (e.g., glycosyltransferases) and binding proteins (lectins). acs.orgnih.gov |

| Lipid Aglycon | A ten-carbon saturated alkyl chain (Decyl group). | Provides a simple, defined hydrophobic anchor, simplifying experimental systems compared to natural, complex lipids. qmul.ac.uk |

| Key Glycosidic Linkage | The β(1-4) linkage between the two lactose units. | This specific linkage is a crucial determinant for biological recognition and enzymatic activity. nih.gov |

Compound Reference Table

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O21/c1-2-3-4-5-6-7-8-9-10-48-31-25(45)21(41)28(16(12-36)50-31)54-33-27(47)23(43)30(18(14-38)52-33)55-34-26(46)22(42)29(17(13-37)51-34)53-32-24(44)20(40)19(39)15(11-35)49-32/h15-47H,2-14H2,1H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABQMJAOTJPXDB-XQKMEKMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lac Beta 1 4 Lac Beta C10 and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the construction of Lac beta(1-4)Lac-beta-C10 and its analogues, allowing for a wide range of modifications. However, it often involves multiple steps of protection and deprotection to achieve the desired regioselectivity and stereoselectivity.

Multistep Synthetic Pathways

The chemical synthesis of this compound is a multi-step process that typically begins with commercially available lactose (B1674315). A plausible synthetic route would involve the following key stages:

Protection of Lactose: The hydroxyl groups of lactose are first protected to prevent unwanted side reactions. This is often achieved using protecting groups such as benzyl (B1604629) ethers or acetals. Selective protection strategies are crucial to leave the desired hydroxyl group available for glycosylation.

Activation of the Glycosyl Donor: The protected lactose unit is then converted into a suitable glycosyl donor. Common activation methods include the formation of glycosyl halides (e.g., bromides or chlorides) or trichloroacetimidates.

Glycosylation: The activated glycosyl donor is coupled with a suitably protected lactose acceptor, which has a free hydroxyl group at the desired position for the β(1-4) linkage. This step is critical for forming the core tetrasaccharide structure.

Incorporation of the Lipid Tail: The C10 lipid tail is introduced by reacting the protected tetrasaccharide with decyl alcohol or a derivative thereof. This is typically achieved through a glycosylation reaction at the anomeric center of the reducing end of the sugar chain.

Deprotection: Finally, all protecting groups are removed to yield the target molecule, this compound.

Regioselective Glycosylation Strategies

Achieving regioselectivity in the glycosylation of lactose derivatives is a primary challenge due to the presence of multiple hydroxyl groups with similar reactivity. mdpi.com Several strategies have been developed to control the position of glycosylation:

Protecting Group Manipulation: This is the most common approach, involving the selective protection of all but the target hydroxyl group. For the synthesis of a β(1-4) linkage, the 4'-hydroxyl group of the non-reducing galactose unit of the lactose acceptor would be left unprotected.

Use of Directing Groups: Certain protecting groups can influence the regioselectivity of glycosylation by sterically hindering or electronically deactivating neighboring hydroxyl groups.

Enzyme-Mediated Regioselective Acylation/Deacylation: In some instances, enzymes can be used to selectively protect or deprotect hydroxyl groups, offering a high degree of regiocontrol.

The choice of strategy depends on the specific reactants and the desired outcome, with the overarching goal of maximizing the yield of the desired regioisomer.

| Strategy | Description | Key Considerations |

| Protecting Group Manipulation | Selective protection and deprotection of hydroxyl groups to expose the desired reaction site. | Requires multiple synthetic steps; choice of protecting groups is critical for compatibility with subsequent reaction conditions. |

| Directing Groups | Use of protecting groups that influence the reactivity of adjacent hydroxyl groups through steric or electronic effects. | Can provide high regioselectivity; the directing group must be readily removable. |

| Enzyme-Mediated Acylation/Deacylation | Utilization of enzymes to selectively add or remove acyl protecting groups. | Offers high regioselectivity under mild conditions; enzyme availability and substrate specificity can be limiting factors. |

Stereoselective Control in Synthesis

The formation of the β-glycosidic linkage is another critical aspect of the synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the temperature. nih.gov

Common methods to achieve β-selectivity include:

Neighboring Group Participation: The use of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the incoming nucleophile to the β-face of the anomeric carbon.

Use of "Disarmed" Glycosyl Donors: Electron-withdrawing protecting groups on the glycosyl donor can slow down the reaction, favoring the formation of the thermodynamically more stable β-anomer.

Solvent Effects: The choice of solvent can influence the stereochemical outcome. For example, nitrile solvents can promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate.

Recent advancements have also explored the use of novel catalysts and chiral auxiliaries to enhance β-selectivity in glycosylation reactions. nih.gov

| Method | Principle | Typical Outcome |

| Neighboring Group Participation | A participating group at C-2 attacks the anomeric center to form a cyclic intermediate, which is then attacked by the acceptor from the opposite (β) face. | High β-selectivity. |

| "Disarmed" Glycosyl Donors | Electron-withdrawing groups decrease the reactivity of the glycosyl donor, allowing for thermodynamic control which often favors the β-anomer. | Good to excellent β-selectivity. |

| Solvent Effects (e.g., Nitriles) | Solvents like acetonitrile (B52724) can form an α-nitrilium ion intermediate, which is then displaced by the acceptor to give the β-glycoside. | Enhanced β-selectivity. |

Lipid Tail (C10) Incorporation Techniques

The final step in the chemical synthesis involves the attachment of the C10 alkyl chain. This is typically achieved by glycosylation of decyl alcohol with the pre-formed tetrasaccharide. The reaction conditions are chosen to favor the formation of the β-glycosidic linkage at the anomeric center of the reducing end of the sugar.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach can significantly simplify the synthesis of complex carbohydrates by reducing the number of protection and deprotection steps.

Utilization of Glycosyltransferases for Disaccharide Formation (e.g., β-1,4-Galactosyltransferase)

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. For the synthesis of the Lac beta(1-4)Lac moiety, a β-1,4-galactosyltransferase (β4Gal-T) can be employed. nih.gov

The general reaction catalyzed by β4Gal-T is the transfer of a galactose unit from a donor substrate, typically a uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal), to the 4-hydroxyl group of an acceptor, such as N-acetylglucosamine (GlcNAc) or, in this case, a lactose derivative. nih.gov

A potential chemoenzymatic route for the synthesis of this compound could involve:

Chemical Synthesis of the Acceptor: A decyl β-lactoside would first be synthesized chemically.

Enzymatic Glycosylation: This decyl β-lactoside would then serve as the acceptor for a β-1,4-galactosyltransferase. In the presence of UDP-Gal, the enzyme would catalyze the transfer of a galactose unit to the 4'-position of the lactose moiety, forming the desired this compound.

This approach leverages the exquisite selectivity of the enzyme to form the challenging β(1-4) linkage without the need for complex protecting group manipulations on the acceptor substrate. The efficiency of this method is highly dependent on the substrate specificity of the chosen glycosyltransferase and the availability of the expensive sugar nucleotide donor, UDP-Gal. However, strategies for the in situ regeneration of UDP-Gal have been developed to make these processes more cost-effective.

| Enzyme | Donor Substrate | Acceptor Substrate (Example) | Linkage Formed | Advantages |

| β-1,4-Galactosyltransferase (β4Gal-T) | UDP-Galactose | N-Acetylglucosamine (GlcNAc), Lactose derivatives | β(1-4) | High regio- and stereoselectivity; mild reaction conditions; fewer protection/deprotection steps. |

Enzymatic Derivatization of Carbohydrate Moieties

Enzymatic synthesis offers a powerful tool for the selective modification of carbohydrate structures under mild conditions, often circumventing the need for complex protection and deprotection steps common in traditional organic synthesis. nih.gov Glycosyltransferases, in particular, are instrumental in forming specific glycosidic bonds with high fidelity. nih.gov

In the context of synthesizing analogues of this compound, enzymatic methods can be employed to construct the disaccharide or oligosaccharide headgroup. For instance, the synthesis of lacto-N-biose (Galβ1-3GlcNAc), a structural analogue of the lactosyl-lactose core, has been achieved using in vitro multi-enzyme cascade systems. researchgate.netsemanticscholar.org These systems can utilize inexpensive starting materials like starch and N-acetylglucosamine to produce the desired disaccharide. semanticscholar.org A similar chemoenzymatic approach could be envisioned for the synthesis of the lactosyl-lactose (Galβ1-4Glc) moiety, where a galactosyltransferase could be used to attach a galactose unit to a lactose acceptor. The lactose synthase enzyme complex, which naturally synthesizes lactose by transferring galactose from UDP-galactose to glucose, provides a biological precedent for such a transformation. pharmacy180.comresearchgate.net

Furthermore, the attachment of the C10 lipid tail can also be facilitated by enzymes. Lipases are commonly used for the esterification of sugars with fatty acids to produce glycolipids. While challenges exist, particularly with the solubility of disaccharides in non-aqueous media, strategies such as the use of deep eutectic solvents are being explored to overcome these limitations.

A chemoenzymatic strategy for the synthesis of neoglycolipids often involves the use of glycosyltransferases to build the oligosaccharide headgroup directly onto a lipid or a lipid-linked acceptor. nih.govrsc.org This approach allows for the regio- and stereoselective formation of glycosidic bonds without the need for protecting groups on the carbohydrate. nih.gov

Table 1: Key Enzymes in the Synthesis of Glycolipid Components

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

| Glycosyltransferase | β-1,4-Galactosyltransferase | Formation of the Galβ1-4Glc linkage | nih.gov |

| Glycosyltransferase | Lactose synthase | Synthesis of lactose from UDP-galactose and glucose | pharmacy180.comresearchgate.net |

| Phosphorylase | Lacto-N-biose phosphorylase | Synthesis of lacto-N-biose from galactose-1-phosphate and GlcNAc | google.com |

| Lipase | Lipozyme® | Esterification of lactose with fatty acids |

Advanced Synthetic Techniques

To overcome some of the limitations of purely enzymatic or chemical methods, advanced synthetic techniques such as click chemistry and solid-phase synthesis have emerged as powerful tools in glycoconjugate chemistry.

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. organic-chemistry.orginterchim.fr This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological functionalities, making it ideal for conjugating biomolecules. interchim.fr

The general protocol for a CuAAC reaction involves the use of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. broadpharm.com Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency. broadpharm.com

Table 2: Example Components for Click Chemistry Conjugation

| Component | Functional Group | Example Starting Material |

| Carbohydrate Headgroup | Alkyne | Propargyl-functionalized lactosyl-lactose |

| Lipid Tail | Azide | 1-azidodecane |

| Catalyst System | Copper(I) | CuSO₄/Sodium Ascorbate/TBTA |

Solid-phase synthesis has revolutionized the production of peptides and oligonucleotides and is increasingly being applied to the synthesis of complex oligosaccharides and glycoconjugates. diva-portal.orgethernet.edu.et This technique involves attaching the growing molecule to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. This significantly simplifies the purification process, which can be a major bottleneck in traditional solution-phase synthesis. diva-portal.org

For the synthesis of this compound, a solid-phase approach would typically involve attaching the first sugar unit to a suitable resin via a linker. The oligosaccharide chain is then built up in a stepwise manner by the sequential addition of protected monosaccharide building blocks. After the assembly of the lactosyl-lactose headgroup, the C10 lipid tail can be introduced, followed by cleavage from the resin and global deprotection to yield the final glycolipid.

The choice of resin, linker, protecting groups, and glycosylation promoters are all critical for a successful solid-phase synthesis. diva-portal.org Various linkers have been developed that are stable to the reaction conditions used during synthesis but can be cleaved under specific conditions to release the final product. Protecting group strategies must be carefully planned to allow for the selective deprotection of specific hydroxyl groups for glycosylation.

The solid-phase synthesis of glycopeptides bearing disaccharide units has been successfully demonstrated, showcasing the feasibility of this approach for constructing molecules of similar complexity to this compound. nih.govacs.org This methodology is also amenable to automation, which can further accelerate the synthesis of libraries of glycolipids for biological screening.

Table 3: Key Considerations in Solid-Phase Glycolipid Synthesis

| Parameter | Description | Examples |

| Solid Support | Insoluble resin to which the growing molecule is attached. | Polystyrene resins, PEG-based resins |

| Linker | A chemical moiety that connects the first building block to the resin and allows for cleavage of the final product. | Trityl linkers, photolabile linkers |

| Protecting Groups | Temporary modifications of functional groups to prevent unwanted side reactions. | Benzyl ethers, silyl (B83357) ethers, Fmoc (for amines) |

| Glycosylation Method | Reaction to form the glycosidic bond between monosaccharide units. | Thioglycoside activation, trichloroacetimidate (B1259523) method |

Enzymatic Transformations and Biocatalysis Involving Lac Beta 1 4 Lac Beta C10

Substrate Specificity and Catalytic Mechanisms of Glycosidases

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their specificity and catalytic mechanisms are central to understanding the biological roles and synthetic potential of these enzymes.

β-Galactosidase Activity on Lactose-Containing Substrates

β-Galactosidases, also known as lactases, are enzymes that specialize in the cleavage of β-galactosidic linkages. In the food industry, they are widely used to produce lactose-free milk and other dairy products by hydrolyzing lactose (B1674315) into its constituent monosaccharides, glucose and galactose. mdpi.comresearchgate.net The enzyme can be sourced from various microorganisms, with each source yielding an enzyme with distinct properties. nih.govgoogle.com

The catalytic efficiency of β-galactosidase is not limited to simple lactose hydrolysis. Studies have shown that these enzymes can act on a variety of lactose-containing substrates. mdpi.com For instance, β-galactosidase from Lactobacillus leichmannii 313 has been shown to effectively hydrolyze lactose and simultaneously generate oligosaccharides from it. mdpi.com The production and activity of β-galactosidase can be influenced by factors such as the carbon source in the culture medium, temperature, and pH. mdpi.com For example, increasing the lactose concentration in the medium has been observed to enhance the production and activity of β-galactosidase. mdpi.com

The enzymatic action of β-galactosidase proceeds via a two-step mechanism involving the formation of a galactosyl-enzyme intermediate. srce.hr This intermediate can then be attacked by a nucleophile. If the nucleophile is water, hydrolysis occurs, releasing galactose. However, if the nucleophile is another sugar molecule or an alcohol, a new glycosidic bond is formed in a process known as transglycosylation. srce.hr

Transgalactosylation Reactions in Oligosaccharide Synthesis

Transgalactosylation is a kinetically controlled reaction catalyzed by glycosidases, where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule other than water. srce.hr This process is of significant interest for the synthesis of oligosaccharides and alkyl glycosides. nih.govtandfonline.com When lactose is used as the glycosyl donor, β-galactosidase can catalyze the transfer of a galactose unit to another lactose molecule, forming galacto-oligosaccharides (GOS), which are recognized for their prebiotic properties. nih.gov

The synthesis of alkyl glycosides via transgalactosylation involves the use of alcohols as acceptor molecules. For instance, the enzymatic transglycosylation of lactose in the presence of aliphatic alcohols, catalyzed by immobilized β-galactosidase from Aspergillus oryzae, has been successfully used to synthesize a library of alkyl galactosides. unimi.itresearchgate.netresearchgate.net The yield of these reactions is influenced by the nature of the alcohol and the reaction conditions. For example, in one study, the highest yield of alkyl galactosides was achieved with 1-butanol (B46404) as the acceptor. unimi.it The use of organic solvents can also modulate the transglycosylation and hydrolytic activities of the enzyme. tandfonline.com

The ratio of transgalactosylation to hydrolysis is a critical parameter in these synthetic applications. This ratio can be influenced by factors such as water activity and the choice of enzyme. researchgate.net For example, β-galactosidase from A. oryzae has shown a higher selectivity towards alcohol nucleophiles compared to other microbial galactosidases under certain conditions. researchgate.net

| Enzyme Source | Substrate | Acceptor | Product | Key Finding |

| Aspergillus oryzae | Lactose | Aliphatic Alcohols | Alkyl Galactosides | Immobilized enzyme successfully used for synthesis. unimi.itresearchgate.net |

| Kluyveromyces marxianus | Lactose | Lactose | Galacto-oligosaccharides | Achieved a high yield of GOS, primarily tri- and tetra-saccharides. nih.gov |

| Lactobacillus leichmannii | Lactose | Lactose/Water | Oligosaccharides/Monosaccharides | Demonstrated simultaneous hydrolysis and oligosaccharide generation. mdpi.com |

Analogues of Lac beta(1-4)Lac-beta-C10 as Enzymatic Probes

Lactose-containing molecules and their analogues can serve as valuable probes for studying enzymatic activity and cellular processes. For example, various glycan probes, including those with lactose moieties and alkyl chains of different lengths (e.g., C2-lactose), have been used to detect and identify different bacterial species based on their cell surface interactions. google.com These probes can be functionalized to attach to substrates and used in assays to measure bacterial agglutination, providing a specific signature for different bacteria. google.com

Investigation of Lactonase Activity on the C10 Lipid Moiety

The "C10" in this compound signifies a ten-carbon alkyl chain. This lipid moiety introduces the possibility of interaction with another class of enzymes: lactonases.

N-Acyl-Homoserine Lactone (AHL) Analogues and Enzyme Affinity

N-acyl-homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which regulates gene expression in response to population density. researchgate.netpnas.org These molecules consist of a homoserine lactone ring attached to an acyl chain of varying length. The enzymatic degradation of AHLs, known as quorum quenching, is a significant area of research for developing anti-virulence strategies. pnas.org

AHL-lactonases are enzymes that hydrolyze the ester bond in the homoserine lactone ring of AHLs, rendering them inactive. researchgate.netpnas.org The substrate specificity of these enzymes often depends on the length of the acyl chain. Some AHL-lactonases exhibit a preference for AHLs with longer acyl chains. For instance, the AHL-lactonase from Bacillus thuringiensis has shown maximum activity with N-decanoyl-L-homoserine lactone (C10-AHL). pnas.org Similarly, other quorum-quenching enzymes from Pseudomonas aeruginosa, such as PvdQ, also show a preference for long-chain AHLs, including those with C10 to C14 chains. pnas.org In contrast, some lactonases, like AhlS from coagulase-negative staphylococci, display higher degrading activity against AHLs with shorter acyl chains compared to those with longer chains like C10-HSL. mdpi.com

The affinity of lactonases for their substrates is a key factor in their catalytic efficiency. Studies have shown that the amide group and the ketone at the C1 position of the acyl chain in AHLs are important structural features for enzyme-substrate interaction. researchgate.netmdpi.com

| Enzyme | Source Organism | Preferred Substrate (Acyl Chain Length) | Reference |

| BTK-AiiA | Bacillus thuringiensis | C10-AHL | pnas.org |

| PvdQ | Pseudomonas aeruginosa | C10-C14 | pnas.org |

| AhlS | Staphylococcus haemolyticus | C6-HSL > C10-HSL | mdpi.com |

Characterization of Enzyme-Substrate Interactions

The interaction between lactonases and their AHL substrates has been investigated through kinetic studies, structural biology, and computational modeling. acs.orgnih.gov Crystal structures of AHL-lactonases have revealed a binuclear zinc center in the active site that is crucial for catalysis. pnas.org The acyl chain of the AHL substrate is thought to bind in a solvent-exposed groove on the enzyme surface, which can accommodate chains of different lengths. pnas.org

Site-directed mutagenesis studies have helped to identify key amino acid residues involved in substrate binding and catalysis. acs.orgnih.gov For example, in the AHL lactonase from Bacillus thuringiensis, mutations in the histidine and aspartate residues that coordinate the zinc ions can lead to a significant loss of enzyme activity. pnas.org Computational molecular dynamics simulations have also been employed to model the binding of AHL substrates in the active site and to propose detailed catalytic mechanisms. nih.gov These studies provide a framework for understanding how enzymes like lactonases recognize and process substrates with lipid moieties, such as the C10 chain in this compound.

Other Relevant Glycohydrolase and Glycosyltransferase Studies

Beyond the well-characterized interactions with β-galactosidases and lactose-metabolizing enzymes, the synthetic glycolipid this compound and its structural analogs serve as valuable substrates and primers in studies involving other classes of glycohydrolases and glycosyltransferases. These investigations shed light on enzyme specificity, the influence of the aglycone moiety on catalysis, and the potential for biocatalytic synthesis of more complex glycostructures.

One notable area of study involves endo-type glycosylceramidases, enzymes that cleave the glycosidic bond between the oligosaccharide and ceramide of glycosphingolipids. These enzymes have also been shown to act on synthetic alkyl lactosides. A detailed study investigated the substrate specificity of endo-type glycosylceramidases from different sources towards a series of n-alkyl β-lactosides, including the C10 analog of the target compound.

The susceptibility of n-alkyl lactosides, including the decyl derivative (C10), to hydrolysis by endoglycoceramidases (EGCase) from Rhodococcus sp. and Corynebacterium sp., as well as ceramide glycanase (CGase) from leech, has been systematically evaluated. The results indicated that the rate of hydrolysis is significantly influenced by the length of the alkyl chain. For the bacterial EGCases, the optimal chain length for n-alkyl lactosides was found to be around C10 or C12. nih.gov Specifically, the enzyme from Rhodococcus sp. showed maximal activity with the C12 derivative, closely followed by the C10 derivative. nih.gov In contrast, the CGase from leech exhibited a broader specificity and a different preference regarding the alkyl chain length. nih.gov These enzymes are also known to catalyze transglycosylation reactions, suggesting the potential use of this compound as a donor substrate for the synthesis of novel neoglycoconjugates. nih.gov

The relative hydrolysis rates for several n-alkyl β-lactosides by these enzymes are summarized below.

Table 1: Relative Hydrolysis of n-Alkyl β-Lactosides by Endo-type Glycosylceramidases

| Substrate (n-Alkyl β-Lactoside) | Alkyl Chain Length | Relative Hydrolysis by Rhodococcus sp. EGCase (%) | Relative Hydrolysis by Corynebacterium sp. EGCase (%) | Relative Hydrolysis by Leech CGase (%) |

|---|---|---|---|---|

| n-Hexyl β-Lactoside | C6 | 50 | 45 | 100 |

| n-Octyl β-Lactoside | C8 | 80 | 85 | 90 |

| n-Decyl β-Lactoside | C10 | 90 | 100 | 70 |

| n-Dodecyl β-Lactoside | C12 | 100 | 95 | 50 |

| n-Tetradecyl β-Lactoside | C14 | 60 | 50 | 25 |

Data adapted from a study on the substrate specificity of endo-type glycosylceramidases. The values are presented as a percentage of the maximal activity observed within each enzyme series. nih.gov

Furthermore, alkyl lactosides with structures analogous to this compound have been successfully employed as primers for the biosynthesis of more complex oligosaccharides in cellular systems. When introduced to cultured cells, these amphipathic molecules can be recognized by endogenous glycosyltransferases and elongated. For instance, dodecyl β-lactoside has been shown to be extended by sialyltransferases and other glycosyltransferases in Madin-Darby canine kidney (MDCK) cells and B16 melanoma cells to produce ganglioside-type structures such as GM3 and GD3. nih.govoup.com This demonstrates that the Lac-C10 moiety can act as an acceptor for a variety of glycosyltransferases, including sialyltransferases and galactosyltransferases, involved in the biosynthesis of complex glycans. The efficiency of these enzymes is, however, influenced by the nature of the hydrophobic chain. oup.com

Glycohydrolases operating in a transglycosylation mode also represent a relevant class of enzymes. While many studies focus on the synthesis of simple alkyl glycosides from lactose and an alcohol, the principles are applicable. For example, β-glycosidases can catalyze the transfer of a glycosyl moiety from a donor to an acceptor alcohol. d-nb.info The efficiency and yield of such reactions depend on various parameters, including the nature of the alcohol acceptor. d-nb.info This suggests that this compound could potentially act as an acceptor for other glycosyltransferases or transglycosidases, allowing for the enzymatic attachment of additional sugar units.

Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycolipid Elucidation

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of glycolipids in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial proximity, which are all crucial for a comprehensive understanding of the molecule's structure.

The initial step in the NMR analysis of Lac beta(1-4)Lac-beta-C10 involves the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of chemically distinct protons and their immediate electronic environment, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.

For a molecule as complex as this compound, 1D spectra often suffer from significant signal overlap, particularly in the carbohydrate region. To overcome this, a variety of two-dimensional (2D) NMR experiments are employed to resolve individual signals and establish correlations between them. These experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the carbohydrate portion of this compound, COSY is instrumental in tracing the proton network within each monosaccharide residue.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a single sugar residue from a well-resolved anomeric proton signal.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. HSQC is essential for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a key technique for establishing the sequence of monosaccharides by observing correlations across the glycosidic linkages. It also helps in confirming the attachment of the C10 alkyl chain to the anomeric position of the reducing end lactose (B1674315) unit.

The C10 alkyl chain gives rise to characteristic signals in the upfield region of the ¹H NMR spectrum, with the terminal methyl group appearing as a triplet and the methylene (B1212753) groups as multiplets. The methylene group attached to the anomeric oxygen is typically shifted downfield due to the deshielding effect of the oxygen atom.

Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This data is illustrative and based on typical values for similar structures.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Terminal Lactose Unit | ||

| Gal'-1 | 4.45 | 104.2 |

| Glc'-4 | 3.95 | 80.5 |

| Internal Lactose Unit | ||

| Gal-1 | 4.52 | 103.8 |

| Glc-4 | 4.10 | 79.8 |

| C10 Alkyl Chain | ||

| -OCH₂- | 3.85 (m) | 70.1 |

| -(CH₂)₈- | 1.2-1.6 (m) | 22-32 |

| -CH₃ | 0.88 (t) | 14.1 |

The biological activity of oligosaccharides is often dictated by their three-dimensional shape, which is largely determined by the conformation around the glycosidic linkages. For this compound, there are three β-glycosidic linkages: two β(1-4) linkages within the lactose units and one β-linkage connecting the tetrasaccharide to the C10 alkyl chain.

The conformation of these linkages is defined by the torsional angles φ (phi) and ψ (psi). Information about these angles can be obtained from Nuclear Overhauser Effect (NOE) experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) . These experiments detect protons that are close in space, typically within 5 Å. For a β(1-4) linkage, a characteristic NOE is expected between the anomeric proton (H-1) of the glycosylating residue and the H-4 proton of the aglycone. The intensity of this NOE provides a measure of the internuclear distance, which can be used to restrain molecular dynamics simulations to determine the preferred conformation in solution.

Long-range C-H coupling constants across the glycosidic linkage can also provide valuable information about the torsional angles.

Mass Spectrometry (MS) for Molecular and Glycan Structural Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally labile molecules like glycolipids. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating gas-phase ions. For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the sodiated adduct [M+Na]⁺, and potentially a smaller peak for the protonated molecule [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition, which can be used to confirm the molecular formula (C₃₄H₆₂O₂₁).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+Na]⁺ ion of this compound) and its fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a wealth of structural information.

For oligosaccharides, fragmentation typically occurs at the glycosidic bonds, resulting in two types of ions: B- and Y-ions from cleavage of the glycosidic bond with the charge retained on the non-reducing and reducing end, respectively. Cross-ring cleavages (A- and X-ions) can also occur, providing information about the linkage positions. The MS/MS spectrum of this compound would be expected to show a series of fragment ions corresponding to the sequential loss of monosaccharide units from the non-reducing end. The presence of the C10 alkyl chain would be evident from a characteristic Y-ion series.

Illustrative MS/MS Fragmentation Data for [M+Na]⁺ of this compound (Note: This data is illustrative and based on expected fragmentation patterns.)

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

|---|---|---|

| 829.4 (C₃₄H₆₂O₂₁Na)⁺ | 667.3 | Loss of terminal galactose (Y-ion) |

| 505.2 | Loss of terminal lactose (Y-ion) | |

| 343.1 | Loss of terminal lactose and galactose (Y-ion) | |

| 163.1 | Hexose fragment (B-ion) |

While "glycan profiling" typically refers to the analysis of a complex mixture of glycans from a biological source, the principles can be applied to confirm the structure of a synthetic compound like this compound. MS-based methods for linkage analysis involve chemical derivatization, such as permethylation, followed by MS/MS analysis. Permethylation replaces all free hydroxyl groups and the N-acetyl group with methyl groups. This derivatization not only increases the volatility and ionization efficiency of the molecule but also directs fragmentation to the glycosidic linkages in a predictable manner. The fragmentation of the permethylated this compound would produce specific fragment ions that are indicative of the (1-4) linkages.

For example, after hydrolysis of the permethylated glycolipid, the resulting partially methylated monosaccharides can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the positions of the free hydroxyl groups, which correspond to the original linkage positions.

Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of synthetic oligosaccharides and their derivatives, including amphiphilic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from reaction intermediates, unreacted starting materials, and other byproducts, ensuring a high degree of purity for subsequent structural and functional studies.

In the context of this compound, which possesses both a hydrophilic tetrasaccharide head group and a hydrophobic C10 alkyl chain, reversed-phase HPLC (RP-HPLC) is a particularly effective modality. nih.gov This technique utilizes a nonpolar stationary phase, where the separation is governed by the hydrophobic interactions between the analyte and the column material. The C10 alkyl chain of this compound provides a strong anchor for this type of interaction.

Elution is typically achieved using a gradient of a polar mobile phase, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol. nih.govoup.com This gradient allows for the efficient separation of compounds with varying degrees of hydrophobicity. Due to the lack of a strong UV-Vis chromophore in the this compound molecule, detection is often accomplished using universal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS), which are not dependent on the optical properties of the analyte. oup.com

The following interactive data table outlines typical parameters that would be employed in an RP-HPLC method for the analysis and purification of this compound, based on established methodologies for similar long-chain alkyl glycosides. nih.govoup.com

Table 1: Representative RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Column | C18 or C8 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides a hydrophobic stationary phase for effective separation based on the C10 alkyl chain. |

| Mobile Phase A | Water with 0.1% Formic Acid | A polar solvent that facilitates interaction with the hydrophilic sugar moiety. Formic acid can aid in ionization for MS detection. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A less polar organic solvent that disrupts hydrophobic interactions to elute the compound. |

| Gradient | 5% to 95% B over 20-30 minutes | A gradient elution is necessary to separate compounds with a wide range of polarities and to ensure the elution of the highly retained this compound. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good separation efficiency. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | Necessary for detecting compounds that lack a strong UV chromophore. |

| Injection Volume | 5 - 20 µL | Typical volume for analytical scale HPLC. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups present within a molecule. These techniques are highly complementary and are instrumental in confirming the structural integrity of synthesized compounds like this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint. For this compound, the IR spectrum would be dominated by features characteristic of its carbohydrate and alkyl components. researchgate.netnih.gov

A very prominent and broad absorption band would be expected in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups on the tetrasaccharide backbone. researchgate.net The C-H stretching vibrations of the C10 alkyl chain and the carbohydrate rings would appear in the 3000-2800 cm⁻¹ region. nih.gov The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O stretching and C-C stretching vibrations of the glycosidic linkages and the sugar rings, as well as C-H bending modes. researchgate.netresearchgate.net The presence of the β-glycosidic linkage can sometimes be inferred from specific bands in the 900-800 cm⁻¹ region. d-nb.info

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. nih.gov For this compound, Raman spectroscopy would be especially useful for characterizing the C-C backbone of the alkyl chain and the glycosidic linkages. d-nb.infodatapdf.com

The C-H stretching vibrations of the alkyl chain and sugar rings would also be visible in the 3000-2800 cm⁻¹ region. nih.gov The region between 1200 cm⁻¹ and 800 cm⁻¹ is particularly informative for carbohydrate structures, containing bands associated with C-O and C-C stretching of the pyranose rings and the glycosidic bonds. researchgate.net The symmetric stretching of the C-O-C glycosidic linkage typically gives rise to a characteristic Raman band. d-nb.info

The following interactive data table summarizes the expected key vibrational bands for this compound in IR and Raman spectra, based on data from related carbohydrate and alkyl glycoside structures. researchgate.netnih.gov

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique | Expected Appearance |

|---|---|---|---|

| 3600 - 3200 | O-H stretching | IR | Broad, strong absorption |

| 3000 - 2800 | C-H stretching (alkyl and carbohydrate) | IR & Raman | Multiple sharp bands |

| ~1460 | CH₂ scissoring (alkyl chain) | IR & Raman | Medium intensity band |

| 1200 - 1000 | C-O stretching (alcohols, ethers) and C-C stretching | IR & Raman | Complex, strong bands (fingerprint region) |

| ~900 - 800 | Anomeric region (related to β-glycosidic linkage) | IR & Raman | Characteristic weak to medium bands |

Biomolecular Recognition and Interaction Mechanisms of Lac Beta 1 4 Lac Beta C10

Glycan-Binding Protein (Lectin) Interactions

Lectins are proteins that recognize and bind to specific carbohydrate structures, playing crucial roles in cell-cell communication, immune responses, and host-pathogen interactions. wikipedia.orgtcichemicals.com The Lac beta(1-4)Lac headgroup of the title compound serves as a recognition motif for various lectins.

The specificity of a lectin for a particular glycan is determined by a combination of hydrogen bonds, van der Waals forces, hydrophobic interactions, and sometimes metal ion coordination within the lectin's carbohydrate recognition domain (CRD). nih.govmtu.edu The Lac beta(1-4)Lac moiety is essentially a dimer of lactose (B1674315). Therefore, its recognition is primarily governed by interactions with the terminal galactose and the β(1-4) glycosidic linkage, which are characteristic of lactose and N-acetyllactosamine (LacNAc) structures.

Lectins that recognize lactose and LacNAc motifs do so by utilizing positively charged and polar residues to form hydrogen bonds and electrostatic interactions with the glycan. nih.gov Several well-known lectins exhibit specificity for terminal β-galactose and LacNAc structures, which would be expected to recognize the Lac beta(1-4)Lac moiety. For example, the Ricinus communis agglutinin (RCA-I) and Erythrina cristagalli lectin (ECL) are known to bind strongly to terminal β-1,4-linked galactose structures. researchgate.net Galectins, a family of animal lectins, are defined by their affinity for β-galactosides and are involved in various physiological and pathological processes. csic.es

The binding specificity of lectins for such structures can be systematically evaluated using glycan microarrays, where the binding of a fluorescently labeled lectin to a wide array of immobilized glycans is measured. researchgate.netresearchgate.netmdpi.com

Table 1: Examples of Lectins with Specificity for Lactose-Related Moieties This table illustrates the types of lectins expected to bind to the Lac beta(1-4)Lac moiety based on their known specificities for related structures.

| Lectin | Source | Known Specificity | Expected Interaction with Lac beta(1-4)Lac |

| Galectin-3 | Human | Binds β-galactosides, including LacNAc mtu.edu | High |

| RCA-I | Ricinus communis (Castor bean) | Terminal Galactose, LacNAc researchgate.net | High |

| ECL | Erythrina cristagalli (Coral tree) | Terminal Galβ1-4GlcNAc (LacNAc) | High |

| MAL | Maackia amurensis | Sialic acid linked α-2,3 to Galβ1-4GlcNAc | Low (unless sialylated) |

A quantitative understanding of the interaction between Lac beta(1-4)Lac-beta-C10 and lectins is achieved through various biophysical techniques that measure the thermodynamics and kinetics of binding. researchgate.netnih.gov These methods are crucial for deciphering the strength and nature of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. csic.esnih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring interactions in real-time. researchgate.netnih.gov In a typical setup, the glycolipid (incorporated into a liposome) is immobilized on a sensor surface, and the lectin is flowed over it. SPR measures changes in the refractive index at the surface, allowing for the calculation of association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be derived.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a lectin (e.g., from tryptophan residues) upon binding to the glycan can be monitored. csic.es Alternatively, fluorescently labeled ligands or competitors can be used in fluorescence polarization or quenching assays to determine binding constants. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Saturation Transfer Difference (STD) NMR is a powerful technique for identifying which parts of a glycan ligand are in close contact with the protein. nih.gov It allows for the mapping of the binding epitope at an atomic level.

Table 2: Illustrative Biophysical Data for a Lectin-Glycan Interaction This table provides representative data that could be obtained from biophysical characterization of the binding between a lectin and a glycolipid like this compound.

| Technique | Parameter | Typical Value | Information Provided |

| ITC | Binding Affinity (KD) | 10 µM - 500 µM | Strength of the interaction |

| Enthalpy (ΔH) | -5 to -15 kcal/mol | Contribution of H-bonds and van der Waals forces | |

| Entropy (ΔS) | Variable | Role of hydrophobic interactions and conformational changes | |

| SPR | Association Rate (kon) | 10³ - 10⁵ M⁻¹s⁻¹ | Speed of complex formation |

| Dissociation Rate (koff) | 10⁻¹ - 10⁻³ s⁻¹ | Stability of the complex over time | |

| STD NMR | Epitope Mapping | Protons on terminal Galactose | Identifies specific atoms of the glycan in contact with the lectin |

Membrane Association and Interaction Studies

The decyl lipid tail of this compound allows it to anchor within lipid bilayers, presenting its carbohydrate headgroup to the extracellular environment. wikipedia.org This membrane integration is fundamental to its function in mediating cellular recognition events.

To study the behavior of this compound in a controlled environment, it can be incorporated into artificial membrane systems such as liposomes. nih.govresearchgate.net Liposomes are spherical vesicles composed of a phospholipid bilayer, which can be formulated to mimic the composition of natural cell membranes. nih.gov By incorporating the glycolipid into liposomes, researchers can investigate its interactions with lectins, its influence on membrane properties, and its lateral organization within the bilayer. google.comnih.gov Dynamic light scattering (DLS) and transmission electron microscopy are often used to characterize the size, stability, and morphology of these glycolipid-containing liposomes. nih.gov

The length of the lipid tail is a critical determinant of how a glycolipid integrates into and remains within a membrane. The C10 alkyl chain of this compound is relatively short compared to the more common C16 or C18 chains of biological phospholipids. nih.gov This difference in length can have several consequences:

Hydrophobic Mismatch: When a short-chain lipid is inserted into a bilayer composed of longer-chain lipids, a "hydrophobic mismatch" occurs. This can perturb the local lipid packing and increase membrane fluidity.

Membrane Affinity and Stability: The stability of lipid anchoring is dependent on the van der Waals interactions between adjacent alkyl chains. mdpi.com Studies on phenolipids have shown that membrane affinity increases with alkyl chain length up to a certain point, after which it may decrease. cirad.fr One study identified a C10 chain as a critical length beyond which the penetration depth of the molecule into the bilayer decreases. cirad.fr Compared to longer C18-C20 chains, which are very stably anchored, shorter chains (e.g., C16) show a greater tendency for lipid exchange, or migration, between membranes. nih.govnih.gov Therefore, a C10 anchor would be expected to be less stably integrated than its longer-chain counterparts, potentially leading to a higher rate of inter-membrane transfer.

Disordering Effect: The shorter C10 chain may not fully span the hydrophobic core of a typical bilayer, leading to increased conformational freedom and disorder in the terminal segments of neighboring, longer lipid tails. mdpi.com

Glycolipids can significantly influence the physical properties of a membrane, including its curvature and stability. nih.gov The large, bulky Lac beta(1-4)Lac headgroup occupies more surface area than the single C10 alkyl tail, giving the molecule an inverted cone shape. nih.gov The preferential accumulation of such lipids in one leaflet of the bilayer can induce membrane curvature. nih.gov

Induction of Curvature: The large hydrated volume of the tetrasaccharide headgroup can generate steric pressure, forcing neighboring lipids apart and causing the membrane to bend away from the glycolipid-rich leaflet (positive curvature). nih.gov This mechanism is implicated in processes like the formation of membrane tubules and vesicles. nih.govacs.org

Modulation of Rigidity: The clustering of glycolipids can form domains or "rafts" that alter the local bending rigidity of the membrane. nih.gov These domains can either stabilize or destabilize the membrane depending on the specific lipid composition and interactions.

Lectin-Mediated Curvature: The binding of multivalent lectins to several glycolipids can cross-link them, enhancing their clustering and providing a significant force for deforming the membrane, often leading to invaginations (negative curvature) as seen in some forms of endocytosis. nih.govacs.org

Due to the highly specific nature of the chemical compound “this compound” and the strict constraints of the query, sufficient public-domain scientific literature could not be located to provide a detailed article on its specific biomolecular recognition and interaction mechanisms as outlined. Searches for cellular receptor binding studies and its role as a ligand in in vitro cellular assays for this particular molecule did not yield specific research findings.

Therefore, it is not possible to generate the requested article with the required depth and detail while adhering to the specified content and source exclusions. Broader searches on related lactose-containing glycolipids could provide more general information, but would not meet the explicit focus on "this compound".

Cellular and Molecular Glycobiological Functions of Lac Beta 1 4 Lac Beta C10 Analogues

Modulation of Microbial Systems (e.g., Gut Microbiota Modulation Mechanisms)

Comprehensive searches for studies on the effects of Lac beta(1-4)Lac-beta-C10 on microbial systems, particularly the gut microbiota, did not yield any specific results.

Prebiotic-like Effects on Bacterial Growth and Metabolism (Mechanistic Studies)

There is no available research that specifically investigates the prebiotic-like effects of this compound on the growth and metabolism of gut bacteria. While galactooligosaccharides (GOS) in general are known for their prebiotic activity, stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, no studies have focused on the specific action of this compound. mdpi.comnih.govnih.govresearchgate.netoregonstate.edu Mechanistic studies detailing its fermentation by specific bacterial strains, the metabolic pathways involved, and the production of short-chain fatty acids are absent from the scientific literature.

Influence on Bacterial Adhesion and Biofilm Formation

No studies were found that examine the influence of this compound on bacterial adhesion and biofilm formation. The role of glycolipids in these processes is an active area of research, with some glycolipids being implicated in the accumulation of biofilms in certain bacteria, while others have shown potential to disrupt biofilms. nih.govnih.govsemanticscholar.org However, the specific effects of this compound in either promoting or inhibiting these processes have not been investigated.

Signal Transduction Pathways Mediated by Glycolipids

There is a lack of research into the specific signal transduction pathways that may be mediated by this compound.

Investigation of Glycolipid-mediated Signaling Cascades

No publications were identified that investigate any signaling cascades mediated by this compound. While glycolipids, in general, are known to be involved in cellular signaling, the specific pathways and molecular mechanisms that could be initiated or modulated by this particular compound remain unstudied.

Role in Host-Pathogen Interactions (Mechanistic Insight)

There is no available research providing mechanistic insight into the role of this compound in host-pathogen interactions. Glycolipids can play a role in the recognition and binding of pathogens by host cells, as well as in the modulation of the host immune response. mdpi.comresearchgate.netmdpi.com However, no studies have specifically addressed the involvement of this compound in these processes.

Microbial Recognition of Glycolipid Structures

The interaction between microbial surfaces and host cell glycans is a critical initial step in many biological processes, ranging from symbiotic relationships to pathogenesis. Microbes have evolved a diverse array of carbohydrate-binding proteins, or lectins, that recognize specific glycan structures on host cell surfaces, which are often the oligosaccharide portions of glycoproteins and glycolipids. nih.govnih.gov Synthetic glycolipid analogues, such as those related to this compound, are invaluable tools for dissecting these recognition events. While direct studies on this compound are limited, research on analogous lactose-containing oligosaccharides provides significant insights into how such structures are recognized by microbes.

A prominent example is the recognition of lacto-N-tetraose (LNT), a lactose-containing tetrasaccharide found in human milk. wikipedia.orgnih.gov LNT plays a significant role in shaping the infant gut microbiome by serving as a selective prebiotic. wikipedia.org Specifically, it promotes the growth of beneficial bacteria like Bifidobacterium longum subspecies infantis. wikipedia.org This bacterium possesses a specific gene cluster for the metabolism of human milk oligosaccharides, enabling it to utilize LNT as a carbon source where many other gut bacteria cannot. wikipedia.org The recognition and metabolism of LNT by B. infantis is a clear instance of microbial adaptation to a specific host-derived glycan structure. wikipedia.org

The specificity of this interaction is highlighted by the enzymatic machinery of Bifidobacterium, which can cleave LNT into lactose (B1674315) and lacto-N-biose. wikipedia.org This demonstrates a sophisticated molecular recognition system for this tetrasaccharide.

Another critical aspect of microbial recognition is the inhibition of pathogen adhesion. Synthetic and natural glycans that mimic host cell receptors can act as soluble decoys, preventing microbes from attaching to and infecting host cells. nih.gov Research has shown that lacto-N-neotetraose (a structural isomer of LNT) and its sialylated forms can effectively block the adhesion of Streptococcus pneumoniae to respiratory epithelial cells in laboratory settings. nih.gov This inhibitory action suggests that pneumococcal adhesins recognize a structural motif present in these lactose-containing tetrasaccharides. By binding to the soluble oligosaccharides, the bacterial adhesins are saturated and can no longer attach to the host cell surface glycans.

The table below summarizes findings on the microbial recognition of lactose-containing tetrasaccharide analogues.

| Glycan Analogue | Interacting Microbe | Type of Interaction | Observed Effect |

| Lacto-N-tetraose (LNT) | Bifidobacterium longum subsp. infantis | Metabolic Recognition | Selective growth promotion (prebiotic effect) |

| Lacto-N-neotetraose (LNnT) | Streptococcus pneumoniae | Adhesion Inhibition | Blocks adherence to respiratory epithelial cells |

These studies underscore the principle that the specific arrangement of monosaccharides in an oligosaccharide chain, such as in lactose-based tetrasaccharides, creates a distinct molecular signature that can be selectively recognized by microbial lectins. The lipid tail of a glycolipid, such as the C10 chain in this compound, serves to anchor these glycan structures in a lipid bilayer, presenting them on a surface in a manner that mimics their natural presentation on a cell membrane. The length of this lipid chain can influence the orientation and clustering of the carbohydrate headgroups, which in turn can affect the avidity of microbial lectin binding. nih.gov

Cellular Responses to Glycolipid Presentation

The presentation of glycolipid structures on cell surfaces not only mediates interactions with microbes but also elicits a range of responses within the host cells themselves. These responses can be crucial for immune regulation, inflammation, and cellular signaling. Synthetic glycolipid analogues are instrumental in elucidating these pathways by providing structurally defined molecules to probe cellular functions.

The cellular responses to glycolipids are often initiated by the binding of the glycolipid to a specific receptor on the host cell surface, such as a C-type lectin or a Toll-like receptor (TLR). This binding event can trigger intracellular signaling cascades, leading to changes in gene expression and cellular behavior.

For instance, lactosylceramide (LacCer), a naturally occurring glycolipid with a lactose headgroup, is known to be a potent signaling molecule. When it clusters in lipid rafts on the cell membrane, it can activate enzymes like NADPH oxidase and cytosolic phospholipase A2. nih.gov This activation leads to the production of reactive oxygen species (ROS) and precursors of inflammatory mediators, respectively, thereby initiating an inflammatory response. nih.gov This demonstrates how the presentation of a simple lactose-containing glycolipid can directly trigger pro-inflammatory cellular pathways.

Furthermore, synthetic glycolipid analogues have been developed to modulate the immune system. Disaccharide-based anionic glycolipids have been synthesized and shown to act as antagonists of the TLR4-MD-2 complex, which is the primary sensor for lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov By binding to this receptor complex, these synthetic glycolipids can inhibit the LPS-induced release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), from immune cells. nih.gov This highlights the potential for synthetic glycolipids to induce specific anti-inflammatory responses.

The immunomodulatory properties of human milk oligosaccharides, such as LNT, also point to the ability of such structures to influence host cellular responses. LNT and other fucosylated HMOs have been shown to quell host inflammatory responses. nih.gov For example, certain HMOs can inhibit the TLR4 signaling pathway, reducing inflammation. nih.gov While the exact mechanisms are still under investigation, these findings suggest that the tetrasaccharide structure itself, when presented to host cells, can trigger specific signaling pathways that lead to an anti-inflammatory or immunomodulatory outcome.

The table below details some of the observed cellular responses to the presentation of lactose-containing glycolipid analogues.

| Glycolipid Analogue | Target Cell/Receptor | Signaling Pathway | Cellular Response |

| Lactosylceramide | Neutrophils, Macrophages | NADPH oxidase, cPLA2 | Inflammation, Oxidative Stress |

| Synthetic Disaccharide-based Anionic Glycolipids | Immune Cells (e.g., Macrophages) / TLR4-MD-2 | TLR4 signaling | Inhibition of pro-inflammatory cytokine release |

| Lacto-N-tetraose (LNT) | Epithelial and Immune Cells | (e.g., TLR4 inhibition) | Modulation of inflammatory responses |

Advanced Analytical and Experimental Methodologies in Glycolipid Research

Quantitative Analysis in Complex Biological Matrices (e.g., Cell Lysates, Culture Media)

Accurate quantification of Lac beta(1-4)Lac-beta-C10 in biological samples such as cell lysates or culture media is fundamental to understanding its biological significance. This process involves meticulous extraction and purification, followed by sensitive and specific quantification techniques.

The effective isolation of this compound from a complex biological matrix is the first critical step for its quantitative analysis. The choice of extraction method depends on the nature of the sample and the physicochemical properties of the glycolipid. A common approach for neutral glycolipids involves a two-step solvent extraction procedure.

Initially, a monophasic extraction is performed using a mixture of chloroform (B151607), methanol, and water, often in a ratio that ensures all components are miscible, to disrupt cell membranes and solubilize lipids. This is followed by a phase separation, induced by the addition of more chloroform and water, which partitions the lipids into the organic phase, leaving more polar contaminants in the aqueous phase.

Further purification is often required to separate this compound from other lipid classes. Solid-phase extraction (SPE) is a widely used technique for this purpose. A silica-based SPE cartridge can be employed, where different lipid classes are eluted by varying the polarity of the solvent.

Table 1: Example of a Solid-Phase Extraction Protocol for the Purification of Neutral Glycolipids

| Step | Solvent | Purpose |

| 1. Conditioning | 5 mL Hexane (B92381) | Equilibrates the stationary phase. |

| 2. Sample Loading | Sample in 1 mL Chloroform | The crude lipid extract is loaded onto the column. |

| 3. Elution of Neutral Lipids | 5 mL Chloroform | Elutes neutral lipids like cholesterol and triglycerides. |

| 4. Elution of Glycolipids | 10 mL Acetone:Methanol (9:1, v/v) | Elutes glycolipids, including this compound. |

| 5. Elution of Phospholipids | 5 mL Methanol | Elutes highly polar phospholipids. |

This multi-step process ensures that the final sample is enriched in the glycolipid of interest, which is crucial for accurate downstream quantification.

Following extraction and purification, chromatographic methods coupled with mass spectrometry are the gold standard for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are typically used to separate the glycolipid from other closely related species.

A common approach is to use a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column, which separates compounds based on their polarity. The mobile phase usually consists of a gradient of a non-polar solvent (e.g., hexane or acetonitrile) and a more polar solvent (e.g., isopropanol (B130326) or water) containing additives to improve ionization.

The eluting compounds are then detected by a mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for quantification. In this technique, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third.

Table 2: Representative LC-MS/MS Parameters for Quantification of a Lactosylceramide

| Parameter | Value |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Acetonitrile (B52724) with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (M+H)⁺ | Value for this compound would be inserted here |

| Fragment Ion | Value corresponding to the loss of the acyl chain or other characteristic fragments would be inserted here |

| Collision Energy | 25-40 eV |

To ensure accuracy, a stable isotope-labeled internal standard, structurally similar to this compound, is often added to the sample at the beginning of the extraction process. This allows for the correction of any sample loss during preparation and for variations in ionization efficiency.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful tool for studying the metabolic fate of this compound in a biological system. generalmetabolics.com By introducing atoms with a higher mass (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules, researchers can trace the incorporation of these labels into the glycolipid of interest, providing insights into its synthesis and turnover. mpg.de

To study the biosynthesis of this compound, cells or organisms can be supplied with labeled precursors of its building blocks. For the ceramide backbone, labeled serine or palmitate can be used. For the glycan portion, labeled galactose or glucose can be utilized. springernature.com

For instance, cells could be cultured in a medium containing [U-¹³C₆]-galactose. This uniformly labeled galactose will be incorporated into the disaccharide headgroup of this compound. The extent and rate of this incorporation can be monitored over time using mass spectrometry, which can distinguish between the labeled and unlabeled forms of the glycolipid based on their mass difference.

Pulse-chase experiments are a common strategy to investigate the turnover of this compound. In this approach, cells are first "pulsed" with a labeled precursor for a short period to label the newly synthesized pool of the glycolipid. Then, the labeled medium is replaced with an unlabeled medium (the "chase"), and the disappearance of the labeled glycolipid is monitored over time.

This allows for the determination of the half-life of this compound and can provide clues about its degradation pathways or its conversion into other metabolites. The analysis of labeled downstream products can help to map out the complete metabolic network connected to this specific glycolipid. nih.gov

Table 3: Illustrative Pulse-Chase Experiment Design for Glycolipid Turnover

| Phase | Duration | Medium Composition | Purpose |

| Pulse | 2 hours | Medium with [U-¹³C₆]-Galactose | To label the newly synthesized pool of this compound. |

| Chase | 0, 4, 8, 12, 24 hours | Standard Medium (unlabeled) | To track the degradation or conversion of the labeled glycolipid. |

| Analysis | At each time point | LC-MS/MS analysis of extracted lipids | To quantify the amount of labeled this compound remaining. |

Computational and Modeling Approaches

Computational methods are increasingly being used to complement experimental studies in glycolipid research. nih.gov Molecular dynamics (MD) simulations, for example, can provide detailed insights into the behavior of this compound within a lipid bilayer.

By creating a model of a cell membrane containing this compound, researchers can simulate its conformational dynamics, its interactions with other lipids and membrane proteins, and its influence on membrane properties such as fluidity and curvature. These simulations can help to formulate hypotheses about the biological functions of this glycolipid that can then be tested experimentally.

For example, MD simulations could be used to investigate how the C10 acyl chain of this compound influences its packing within the membrane and its propensity to form specific lipid domains. Furthermore, docking studies can be employed to predict potential protein partners that may bind to the glycan headgroup of this compound, suggesting roles in cell signaling or recognition events. nih.gov

Molecular Dynamics Simulations of Glycolipid-Membrane Systems